N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that combines a furan ring, a benzo[d]thiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the coupling of a furan derivative with a benzo[d]thiazole derivative. One common method involves the reaction of 1-(furan-3-yl)propan-2-amine with benzo[d]thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-2-amine.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide
- N-(1-(furan-3-yl)propan-2-yl)benzo[d]oxazole-2-carboxamide
- N-(1-(furan-3-yl)propan-2-yl)benzo[d]imidazole-2-carboxamide
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide is unique due to the specific combination of the furan and benzo[d]thiazole rings, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(8-11-6-7-19-9-11)16-14(18)15-17-12-4-2-3-5-13(12)20-15/h2-7,9-10H,8H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTJYEKAIDWVLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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